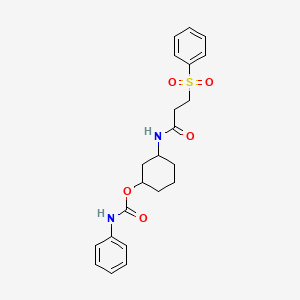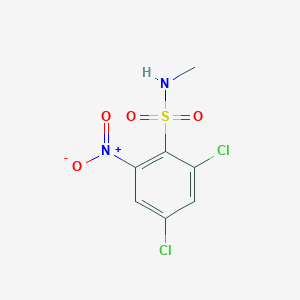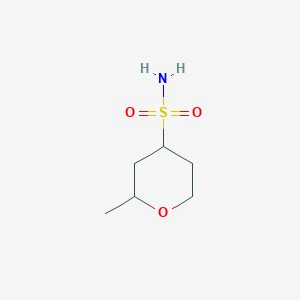![molecular formula C23H24N4O3S3 B2728552 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 477327-08-5](/img/structure/B2728552.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a thiazole ring, and a sulfamoyl group. Benzothiazole derivatives have been studied for their potential biological activities .
Synthesis Analysis
While the exact synthesis pathway for this compound is not specified, benzothiazole derivatives are typically synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and thiazole rings are aromatic and heterocyclic, containing nitrogen and sulfur atoms in the ring structure. The sulfamoyl group contains a sulfur atom bonded to two oxygen atoms and an amide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The benzothiazole and thiazole rings could potentially undergo electrophilic substitution reactions. The sulfamoyl group could undergo hydrolysis under acidic or basic conditions .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide”:
Antibacterial Agents
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has shown promising antibacterial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacterial strains. This compound’s mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential bacterial enzymes .
Anticancer Research
This compound has been investigated for its potential anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancers. The compound induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression .
Antifungal Applications
Research has also explored the antifungal potential of this compound. It has demonstrated significant activity against various fungal pathogens, including Candida species. The compound disrupts fungal cell membrane integrity and inhibits ergosterol synthesis, which is crucial for fungal cell viability .
Anti-inflammatory Agents
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has been studied for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various in vitro and in vivo models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Research
The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress and damage. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. This property makes it a potential therapeutic agent for diseases associated with oxidative stress, such as neurodegenerative disorders .
Antiviral Applications
Studies have indicated that this compound possesses antiviral properties. It inhibits the replication of various viruses, including influenza and herpes simplex virus. The compound interferes with viral entry, replication, and assembly, making it a potential candidate for antiviral drug development .
Neuroprotective Agents
Research has explored the neuroprotective effects of this compound. It has shown potential in protecting neurons from damage caused by oxidative stress and excitotoxicity. This makes it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Enzyme Inhibition Studies
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide has been investigated for its ability to inhibit various enzymes. It has shown inhibitory activity against enzymes such as acetylcholinesterase, tyrosinase, and carbonic anhydrase. This property makes it a potential candidate for developing enzyme inhibitors for therapeutic applications .
Mécanisme D'action
Target of Action
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains . .
Mode of Action
Benzothiazole derivatives are known to interact with bacterial cells, leading to inhibition of their growth .
Biochemical Pathways
Benzothiazole derivatives have been associated with antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may lead to the inhibition of bacterial growth .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the action of benzothiazole derivatives .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S3/c1-3-13-27(14-4-2)33(29,30)17-11-9-16(10-12-17)21(28)26-23-25-19(15-31-23)22-24-18-7-5-6-8-20(18)32-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQYEQCROOVEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2728470.png)
![3-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2728471.png)




![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)
![5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid](/img/structure/B2728482.png)
![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)
![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)
methanone](/img/structure/B2728488.png)
![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)